![molecular formula C14H14N2O2S B3467130 N-[3-(acetylamino)phenyl]-2-(2-thienyl)acetamide](/img/structure/B3467130.png)
N-[3-(acetylamino)phenyl]-2-(2-thienyl)acetamide
Overview
Description
N-[3-(acetylamino)phenyl]-2-(2-thienyl)acetamide, commonly known as Acetamiprid, is a neonicotinoid insecticide that is widely used in agriculture to control a variety of pests. It was first introduced in the market in the 1990s and has since become one of the most popular insecticides worldwide. The chemical structure of Acetamiprid is similar to nicotine, which makes it highly effective in controlling pests.
Mechanism of Action
Acetamiprid works by binding to the nicotinic acetylcholine receptors (nAChRs) in the nervous system of insects. This binding leads to the overstimulation of the nAChRs, which results in paralysis and death of the insect. Acetamiprid has a higher affinity for insect nAChRs than mammalian nAChRs, which makes it less toxic to humans and other mammals.
Biochemical and Physiological Effects:
Acetamiprid has been shown to have a range of biochemical and physiological effects on insects. It affects the nervous system by disrupting the normal functioning of the nAChRs, which leads to paralysis and death. It also affects the feeding behavior of insects and reduces their ability to reproduce.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Acetamiprid in lab experiments is its high effectiveness in controlling pests. It is also relatively easy to synthesize and has a low impact on non-target organisms. However, one of the limitations of using Acetamiprid is its potential to develop resistance in pests over time. This can lead to the need for higher doses of Acetamiprid or the use of alternative insecticides.
Future Directions
There are several future directions for research on Acetamiprid. One area of research is the development of new formulations that are more effective in controlling pests and have a lower impact on non-target organisms. Another area of research is the study of the long-term effects of Acetamiprid on the environment and non-target organisms. Additionally, research can be conducted on the potential of Acetamiprid to be used in combination with other insecticides for more effective pest control.
Scientific Research Applications
Acetamiprid has been extensively studied for its effectiveness in controlling a variety of pests, including aphids, thrips, whiteflies, and leafhoppers. It has also been tested for its impact on non-target organisms, such as bees, butterflies, and birds. Several studies have shown that Acetamiprid is highly effective in controlling pests, while having a minimal impact on non-target organisms.
properties
IUPAC Name |
N-(3-acetamidophenyl)-2-thiophen-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-10(17)15-11-4-2-5-12(8-11)16-14(18)9-13-6-3-7-19-13/h2-8H,9H2,1H3,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWVWGHMGOPVDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501329977 | |
Record name | N-(3-acetamidophenyl)-2-thiophen-2-ylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501329977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49646016 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
349432-64-0 | |
Record name | N-(3-acetamidophenyl)-2-thiophen-2-ylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501329977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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